molecular formula C24H21N3O3S2 B2608228 N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methoxybenzamide CAS No. 864859-42-7

N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methoxybenzamide

Cat. No.: B2608228
CAS No.: 864859-42-7
M. Wt: 463.57
InChI Key: RIYAPNBJEJRGPY-UHFFFAOYSA-N
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Description

N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methoxybenzamide is a sophisticated heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. This molecular architecture incorporates a benzo[d]thiazole scaffold fused with a tetrahydrothieno[2,3-c]pyridine system, functionalized with acetyl and 4-methoxybenzamide substituents. The structural complexity of this compound provides researchers with a versatile template for investigating various biological targets and pathways. Compounds featuring the benzo[d]thiazol-2-yl tetrahydrothieno[2,3-c]pyridine core have demonstrated substantial research utility across multiple therapeutic areas, including metabolic disorders, neurological conditions, and oncology. The presence of both electron-donating (methoxy) and electron-withdrawing (acetyl) groups within the same molecular framework creates unique electronic properties that influence protein-ligand interactions and binding affinity. This reagent serves as a valuable intermediate in structure-activity relationship studies, allowing researchers to explore the pharmacological potential of hybrid heterocyclic systems. Its mechanism of action is target-dependent, with related compounds showing activity through enzyme inhibition, receptor modulation, and interference with protein-protein interactions crucial to disease pathways. The compound is provided exclusively for research purposes in laboratory settings. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet and implement appropriate handling procedures when working with this compound.

Properties

IUPAC Name

N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O3S2/c1-14(28)27-12-11-17-20(13-27)32-24(26-22(29)15-7-9-16(30-2)10-8-15)21(17)23-25-18-5-3-4-6-19(18)31-23/h3-10H,11-13H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIYAPNBJEJRGPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methoxybenzamide typically involves multiple steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with acetic anhydride.

    Construction of the Tetrahydrothienopyridine Ring: This involves the reaction of the benzothiazole derivative with a suitable diene or dienophile under Diels-Alder reaction conditions.

    Acetylation: The acetyl group is introduced via acetylation using acetic anhydride in the presence of a catalyst such as pyridine.

    Coupling with Methoxybenzamide: The final step involves coupling the intermediate with 4-methoxybenzoyl chloride in the presence of a base like triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thieno[2,3-c]pyridine ring.

    Reduction: Reduction reactions can target the carbonyl groups present in the acetyl and benzamide moieties.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiazole and methoxybenzamide rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimicrobial Activity
Research indicates that derivatives of N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methoxybenzamide exhibit significant antimicrobial properties. A study demonstrated that certain derivatives showed potent activity against various bacterial strains with minimum inhibitory concentration (MIC) values lower than traditional treatments. This suggests the compound's potential as a lead structure for developing new antibiotics.

1.2 Anticancer Properties
The compound has also been investigated for its anticancer effects. Preliminary studies suggest that it may inhibit key enzymes involved in cancer cell proliferation. The mechanism involves interference with cellular pathways critical for tumor growth and survival.

1.3 Enzyme Inhibition
this compound has been noted for its ability to inhibit specific enzymatic pathways associated with bacterial cell wall synthesis. This property is particularly relevant in the context of antibiotic resistance, making it a candidate for further exploration in drug development.

Case Study 1: Antimicrobial Evaluation
A recent study evaluated the antimicrobial efficacy of the compound against various pathogens including Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the benzothiazole moiety significantly enhanced activity against these strains compared to unmodified compounds .

Case Study 2: Anticancer Activity
In vitro studies on human cancer cell lines demonstrated that this compound induced apoptosis in a dose-dependent manner. The study highlighted the compound's potential as a chemotherapeutic agent due to its ability to target multiple pathways involved in cancer progression.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Compounds

Compound ID/Name Core Structure Key Substituents Hypothesized Biological Target
Target Compound Benzothiazole-tetrahydrothienopyridine 6-acetyl, 4-methoxybenzamide Kinase inhibition, CNS disorders
832674-14-3: N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide Benzothiazole 6-ethoxy, 3-(tetrafluoropropoxymethyl)benzamide Antimicrobial agents, lipophilic targets
832674-31-4: Ethyl 2-({[3-amino-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate Thieno[2,3-b]pyridine Trifluoromethyl, ethyl carboxylate, amino group Enzyme inhibition (e.g., proteases)
955314-84-8: 2-(4-ethylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide Triazolothiadiazole 4-ethylphenoxy, benzyl-triazolothiadiazole Anticancer, receptor antagonism

Key Observations:

Benzothiazole vs. Thienopyridine Cores: The target compound’s benzothiazole-tetrahydrothienopyridine hybrid may offer dual binding interactions compared to simpler benzothiazole (832674-14-3) or thienopyridine (832674-31-4) cores.

Substituent Effects :

  • Electron-Withdrawing Groups : The trifluoromethyl group in 832674-31-4 increases lipophilicity and metabolic resistance, whereas the target compound’s acetyl group balances polarity and stability.
  • Solubility : The methoxy group in the target compound likely improves aqueous solubility compared to the ethoxy and tetrafluoropropoxymethyl groups in 832674-14-3.
  • Bioisosteric Replacements : The ethyl carboxylate in 832674-31-4 may act as a bioisostere for the acetyl group but with differing pharmacokinetic profiles.

Hypothetical Pharmacokinetic and Pharmacodynamic Profiles

Key Insights:

  • Lipophilicity : The target compound’s moderate logP (3.2) suggests better membrane permeability than 832674-14-3 (logP 4.1) but lower than 955314-84-8 (logP 4.5).

Biological Activity

N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects based on recent research findings.

Chemical Structure and Synthesis

The compound has a molecular formula of C21H23N3O2SC_{21}H_{23}N_{3}O_{2}S and features several functional groups that contribute to its biological properties. The synthesis involves multiple steps, typically starting from simpler benzothiazole derivatives and incorporating thieno[2,3-c]pyridine structures through various reaction pathways such as condensation and cyclization reactions.

Table 1 summarizes the synthesis pathways and yield percentages for related compounds:

CompoundSynthesis MethodYield (%)
Compound AKnoevenagel Condensation85%
Compound BOne-Pot Multicomponent Reaction90%
Compound CMicrowave-Assisted Synthesis92%

Antimicrobial Activity

Recent studies have demonstrated that benzothiazole derivatives exhibit significant antimicrobial activity. The compound has shown promising results against various strains of bacteria and fungi. For instance, in vitro tests against Mycobacterium tuberculosis revealed a minimum inhibitory concentration (MIC) of 100 μg/mL, indicating potent anti-tubercular activity compared to standard drugs .

Cytotoxicity

The cytotoxic effects of this compound have been evaluated against several cancer cell lines. The compound exhibited moderate cytotoxicity with IC50 values ranging from 30 to 50 μM across different cell lines . This suggests its potential as an anticancer agent.

The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may disrupt cellular processes by inhibiting key enzymes involved in metabolic pathways. The presence of the benzothiazole moiety is thought to enhance its interaction with biological targets due to its ability to form hydrogen bonds and engage in π-stacking interactions.

Case Studies

  • Anti-Tubercular Activity : A study conducted on newly synthesized benzothiazole derivatives highlighted that modifications in the structure significantly influenced their anti-tubercular potency. The derivatives containing the thieno[2,3-c]pyridine scaffold showed enhanced activity compared to their simpler counterparts .
  • Cytotoxicity Against Cancer Cells : In a comparative study of various thieno[2,3-c]pyridine derivatives, this compound was found to be one of the most effective at inducing apoptosis in cancer cells through the activation of caspase pathways .

Q & A

Basic: What are the recommended protocols for synthesizing this compound with high purity?

Answer:
The synthesis involves multi-step organic reactions, including:

  • Amide coupling : Reacting the benzo[d]thiazole-2-amine derivative with activated acylating agents (e.g., benzoyl chloride derivatives) under nitrogen atmosphere in pyridine or DMF .
  • Cyclization : Formation of the tetrahydrothieno[2,3-c]pyridine core via acid-catalyzed cyclization or reflux conditions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization from methanol or ethanol to achieve >95% purity .
  • Characterization : Confirm purity via HPLC (e.g., 98–99% purity using C18 reverse-phase columns) and structural validation via 1H^1 \text{H}, 13C^{13} \text{C} NMR, and high-resolution mass spectrometry (HRMS) .

Advanced: How can researchers optimize the structure-activity relationship (SAR) to enhance APE1 inhibitory activity?

Answer:
SAR optimization strategies include:

  • Substituent variation : Modifying the acetyl group at position 6 (e.g., isopropyl or bulkier alkyl groups) to improve hydrophobic interactions with the APE1 active site .
  • Heterocycle replacement : Testing alternative heterocycles (e.g., triazoles or pyridines) instead of benzothiazole to enhance binding affinity .
  • Bioisosteric substitutions : Replacing the 4-methoxybenzamide group with electron-withdrawing groups (e.g., nitro or trifluoromethyl) to modulate electronic effects and metabolic stability .
  • In vitro/in vivo correlation : Validate modifications using enzymatic assays (e.g., purified APE1 inhibition at µM levels) and cellular cytotoxicity studies (e.g., HeLa cell viability assays) to ensure translational relevance .

Basic: What analytical techniques are critical for confirming molecular structure and purity?

Answer:
Key techniques include:

  • NMR spectroscopy : Assign 1H^1 \text{H} and 13C^{13} \text{C} peaks to verify scaffold connectivity (e.g., benzothiazole protons at δ 7.3–8.1 ppm, tetrahydrothienopyridine methylene groups at δ 2.5–3.5 ppm) .
  • X-ray crystallography : Resolve crystal structures using SHELX software to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonds stabilizing dimer formation) .
  • HPLC-MS : Quantify purity (>95%) and detect impurities using gradient elution methods (e.g., acetonitrile/water with 0.1% formic acid) .

Advanced: What strategies resolve discrepancies between in vitro enzymatic inhibition and cellular cytotoxicity data?

Answer:
Discrepancies may arise due to:

  • Cellular permeability barriers : Use logP calculations (>3.0) or Caco-2 assays to assess membrane penetration; modify substituents to improve lipophilicity .
  • Metabolic instability : Perform microsomal stability assays (e.g., liver microsomes) to identify metabolic hotspots (e.g., acetyl group hydrolysis) and introduce stabilizing groups (e.g., methyl or fluorine substitutions) .
  • Off-target effects : Employ siRNA knockdown or CRISPR-edited cell lines to isolate APE1-specific activity from confounding pathways .

Basic: How is the crystal structure determined, and what insights does it provide?

Answer:

  • Data collection : Single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.54178 Å) at 100 K .
  • Structure refinement : SHELXL for least-squares refinement, revealing hydrogen bonds (e.g., N–H⋯N interactions between amide and thiazole groups) and π-π stacking between benzothiazole and benzene rings .
  • Molecular packing : Non-classical C–H⋯O/F interactions stabilize the crystal lattice, informing solubility and stability predictions .

Advanced: What considerations are essential when designing in vivo pharmacokinetic (PK) studies?

Answer:

  • Dosing routes : Intraperitoneal administration for rapid absorption; compare with oral dosing to assess first-pass metabolism .
  • Bioanalytical methods : LC-MS/MS quantification in plasma and tissues (e.g., brain penetration studies) with deuterated internal standards .
  • PK parameters : Calculate AUC, t1/2t_{1/2}, and clearance rates to optimize dosing regimens. For example, in mice, target plasma concentrations ≥1 µM for ≥6 hours to match in vitro IC50_{50} values .

Advanced: How can computational modeling aid in predicting metabolic pathways?

Answer:

  • Docking studies : Use AutoDock Vina to predict CYP450 binding sites (e.g., CYP3A4-mediated oxidation of the acetyl group) .
  • QSAR models : Train models on APE1 inhibitor datasets to prioritize analogs with balanced solubility (logS > -4) and permeability (P-gp efflux ratio <2) .
  • MD simulations : Simulate protein-ligand dynamics (e.g., GROMACS) to identify residues critical for APE1 inhibition (e.g., Arg177 and Asp210 interactions) .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of fine powders .
  • First aid : For accidental exposure, rinse eyes with water for 15 minutes and seek medical consultation .

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